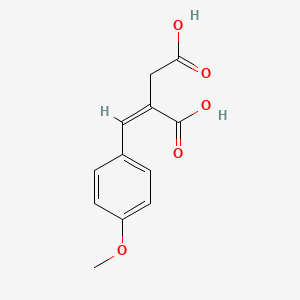

2-(4-Methoxybenzylidene)succinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methoxybenzylidene)succinic acid is a chemical compound with the linear formula C12H12O5 . It has a molecular weight of 236.226 . The CAS number for this compound is 15889-58-4 .

Molecular Structure Analysis

The molecular structure of 2-(4-Methoxybenzylidene)succinic acid is represented by the linear formula C12H12O5 . This indicates that the molecule is composed of 12 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methoxybenzylidene)succinic acid include a molecular weight of 236.226 . The compound is represented by the linear formula C12H12O5 .Scientific Research Applications

Synthetic Applications and Derivative Formation

2-(4-Methoxybenzylidene)succinic acid and its derivatives are key intermediates in synthetic chemistry. For instance, (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, a compound with potential medicinal properties, was synthesized using a derivative of 2-(4-Methoxybenzylidene)succinic acid (T. Yanagi et al., 2001). Furthermore, eucomic acid, an optically active phenolic carboxylic acid, was synthesized where methyl cis-p-methoxybenzylidene-succinic acid played a crucial role in the stereospecific synthesis process (W. Heller & C. Tamm, 1974).

Antioxidant and Antimicrobial Derivatives

2-(4-Methoxybenzylidene)succinic acid derivatives are also involved in producing compounds with antioxidant and antimicrobial properties. For instance, derivatives like 2-(4-hydroxy-3-methoxybenzylidene)-3-(hydroxyl-(4-hydroxy-3-methoxyphenyl)methyl)succinic acid and 2-(bis(4-hydroxy-3-methoxyphenyl)-methyl)-succinic acid were identified as products from certain treatments of FA dilactone, highlighting the potential of these compounds in producing effective antioxidants and antimicrobials (Ying He et al., 2020).

Catalytic and Photodegradation Applications

A new biogenic potentially tetradentate ligand, L-2-(3,5-di-tert-butyl-2-hydroxybenzylamino)succinic acid, was synthesized from a derivative of 2-(4-Methoxybenzylidene)succinic acid. This complex showed promising results in the homogeneous photocatalytic degradation of various dyes, indicating its potential application in environmental remediation and water treatment (S. Dasgupta et al., 2014).

Biotechnological and Material Science Applications

Succinic Acid Production from Renewable Resources

2-(4-Methoxybenzylidene)succinic acid is related to succinic acid, a four-carbon dicarboxylic acid widely used as a precursor in various industries, including food, chemicals, and pharmaceuticals. Significant research has been dedicated to the biological production of succinic acid from renewable resources, emphasizing the role of compounds like 2-(4-Methoxybenzylidene)succinic acid in promoting sustainable development (M. Jiang et al., 2017).

Polyester Synthesis from Biosuccinic Acid

Aromatic polyesters were synthesized using succinic acid as a precursor, where derivatives like 2-(4-Methoxybenzylidene)succinic acid play a significant role. The study highlighted the potential applications of these polyesters in various industries, attributing to their varying glass transition temperatures and biodegradable nature, emphasizing the importance of succinic acid derivatives in material science (Gabriel N. Short et al., 2018).

Safety and Hazards

properties

IUPAC Name |

(2Z)-2-[(4-methoxyphenyl)methylidene]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-17-10-4-2-8(3-5-10)6-9(12(15)16)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)(H,15,16)/b9-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRZZPNSLQASGS-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/CC(=O)O)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzylidene)succinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[({[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2994593.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2994597.png)

![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2994598.png)

![2-Chloro-1-[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine]-1'-yl]ethanone](/img/structure/B2994599.png)

![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2994600.png)

![4-methoxy-N-[2-(3-methoxypropylsulfamoyl)ethyl]benzamide](/img/structure/B2994601.png)

![3-Naphthalen-1-yliminobenzo[f]chromene-2-carboxamide](/img/structure/B2994603.png)

![3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2994605.png)

![methyl 4-({[2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2994610.png)